molecular formula C7H5F2NO2S B13710168 2,6-Difluoro-4-nitrothioanisole

2,6-Difluoro-4-nitrothioanisole

Cat. No.: B13710168
M. Wt: 205.18 g/mol
InChI Key: GWSBQXUBGJBRAP-UHFFFAOYSA-N
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Description

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine and nitro groups into aromatic rings dramatically alters their electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the acidity of nearby functional groups and the reactivity of the aromatic ring. numberanalytics.comresearchgate.net This can lead to enhanced thermal stability and chemical resistance in polymers containing fluorinated aromatic units. nih.govacs.org The presence of fluorine can also increase a molecule's lipophilicity, a property that can be tuned to improve absorption and transport in biological systems. nih.gov

The nitro group is a powerful electron-withdrawing group, a characteristic that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This property is crucial in synthetic chemistry, allowing for specific reaction pathways. numberanalytics.com The strong electron-withdrawing nature of the nitro group also makes adjacent C-H bonds more acidic. wikipedia.org Furthermore, nitro compounds are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes, primarily through the reduction of the nitro group to an amine. numberanalytics.com

Contextualization of Thioether Linkages in Synthetic Chemistry and Material Science Precursors

Thioether linkages are integral to a vast range of chemical compounds, from pharmaceuticals to advanced materials. acsgcipr.orgnih.gov The synthesis of aryl sulfides, which contain a thioether bond to an aromatic ring, is a significant area of research in organic chemistry. nih.govmdpi.comchemrxiv.orgthieme-connect.comorganic-chemistry.org These compounds serve as key building blocks for polymers with enhanced properties, such as aryl polythioethers, and are components of functional materials like sulfur-functionalized metal-organic frameworks. nih.gov

The formation of thioether bonds can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. acsgcipr.orgthieme-connect.com The development of efficient and versatile methods for creating these linkages is crucial for the advancement of synthetic chemistry and the production of new materials. mdpi.comthieme-connect.com The base-catalyzed reaction between a thiol and an epoxide, for instance, is a highly efficient "click" reaction that produces a β-hydroxy thioether linkage, which is valuable in polymer synthesis. ntu.edu.sg

Overview of Research Trajectories for Aryl Sulfide (B99878) Derivatives

Research into aryl sulfide derivatives is a dynamic and evolving field. A significant focus has been on the development of new catalytic systems for their synthesis, with an emphasis on using non-precious metals to improve sustainability. thieme-connect.com Transition-metal-catalyzed cross-coupling reactions are a particularly versatile strategy for forming aryl-sulfur bonds. thieme-connect.com

Recent breakthroughs include novel methods such as nickel-catalyzed aryl exchange reactions that avoid the use of odorous thiols by employing 2-pyridyl sulfides as sulfur donors. organic-chemistry.orgacs.org Additionally, organocatalyzed methods for the synthesis of fluorinated poly(aryl thioethers) have been developed, offering rapid and efficient routes to high-performance materials. nih.govresearchgate.net These advancements open up new possibilities for creating complex molecules and materials with tailored properties. Research also continues to explore the unique reactivity of these compounds, such as the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of S-perfluoroalkyl aryl sulfoxides to form ortho-thioethers. nih.gov

Compound Data

Properties

Molecular Formula

C7H5F2NO2S

Molecular Weight

205.18 g/mol

IUPAC Name

1,3-difluoro-2-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3

InChI Key

GWSBQXUBGJBRAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,6 Difluoro 4 Nitrothioanisole

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2,6-difluoro-4-nitrothioanisole suggests two primary disconnection approaches, as illustrated below. The first involves the disconnection of the C-N bond, corresponding to a nitration reaction on a 2,6-difluorothioanisole precursor. The second key disconnection is at the C-S bond, which points to a thiolation reaction of a suitable 1,3-difluoro-4-nitrobenzene derivative. deanfrancispress.comamazonaws.comjournalspress.com

Retrosynthetic Pathway A: Nitration as the Key Step

This pathway prioritizes the formation of the thioether functionality first, followed by the introduction of the nitro group. The key precursor is 2,6-difluorothioanisole.

Retrosynthetic Pathway B: Thiolation as the Key Step

In this alternative, the nitro group is already in place on the aromatic ring. The synthesis then hinges on the selective introduction of the methylthio group via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on a 1,3-difluoro-5-nitrobenzene scaffold. nih.gov

Classical and Modern Synthetic Approaches to Substituted Thioanisoles

The synthesis of substituted thioanisoles can be achieved through various classical and modern methods. For the specific case of this compound, pathways involving nucleophilic aromatic substitution and carefully controlled nitration are most relevant.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorinated Nitrobenzenes

The SNAr reaction is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group. nih.gov The fluorine atoms in fluorinated nitrobenzenes are excellent leaving groups in SNAr reactions.

In the context of synthesizing this compound via Pathway B, a plausible starting material is 1,3,5-trifluoro-2-nitrobenzene (B1293902) or a related derivative where one fluorine atom can be selectively displaced by a methanethiolate (B1210775) nucleophile. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In a substrate like 1,3-difluoro-5-nitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is the most activated and would be preferentially substituted.

However, in the case of 1,3-difluoro-5-nitrobenzene, both fluorine atoms are meta to the nitro group and are not significantly activated towards SNAr. A more viable precursor for a thiolation approach would be a compound with a leaving group positioned ortho or para to the nitro group. For instance, starting from 1-chloro-2,6-difluoro-4-nitrobenzene, a selective SNAr reaction with sodium thiomethoxide could potentially yield the target compound, with the chlorine atom being the more likely leaving group due to the C-Cl bond being weaker than the C-F bond.

Thiolation Reactions and Mechanistic Considerations

The introduction of a thioether group onto an aromatic ring can be accomplished through the reaction of an aryl halide or sulfonate with a thiol or its corresponding thiolate salt. In the synthesis of this compound, this typically involves the reaction of a suitably activated fluorinated nitrobenzene (B124822) with sodium thiomethoxide.

The mechanism of this SNAr reaction proceeds through a two-step addition-elimination sequence. The thiolate nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., fluorine), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the thiolation is a critical consideration. In a molecule like 1,3-difluoro-5-nitrobenzene, direct thiolation is challenging due to the lack of activation of the fluorine atoms. A more practical approach involves starting with a precursor where a leaving group is already positioned at the desired location for substitution, as dictated by the activating effect of the nitro group.

Nitration Strategies for Fluorinated Thioanisole (B89551) Precursors

Following Pathway A, the nitration of 2,6-difluorothioanisole is the key final step. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group.

Both fluorine atoms and the thioether group are ortho-, para-directors in electrophilic aromatic substitution reactions. lumenlearning.compressbooks.publibretexts.org The two fluorine atoms at positions 2 and 6 will direct incoming electrophiles to their ortho and para positions. The thioether group at position 1 will also direct to its ortho and para positions.

In 2,6-difluorothioanisole, the para position relative to the thioether group is the C4 position. The two fluorine atoms also direct towards this position (as it is meta to them, but their primary directing influence is to their ortho and para positions which are already substituted or are the same as the thioether's para position). The combined directing effects of the thioether and the two fluorine atoms strongly favor the nitration at the C4 position, leading to the desired this compound. The activating thioether group and the deactivating but ortho-para directing fluorine atoms work in concert to achieve high regioselectivity.

The choice of nitrating agent and reaction conditions is crucial for achieving high yield and selectivity while avoiding potential side reactions, such as oxidation of the thioether group.

A standard and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. researchgate.net The reaction temperature needs to be carefully controlled to prevent over-nitration or decomposition.

Alternative nitrating agents can also be considered, especially if the thioether group is sensitive to oxidation. These may include milder reagents such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (B81430) (NO₂BF₄). The choice of solvent can also influence the outcome of the reaction, with common solvents for nitration including sulfuric acid itself, acetic acid, or inert organic solvents like dichloromethane. chemicalbook.com

Table of Reaction Conditions for Nitration of Aromatic Compounds

Starting MaterialNitrating AgentSolventTemperatureYieldReference
TolueneHNO₃/H₂SO₄--Ortho: 58%, Para: 37% lumenlearning.com
2,6-DifluoroanilineSodium perborate/Acetic acidAcetic acid80-90°C52% (of nitrobenzene) chemicalbook.com
1,4-DifluorobenzeneKNO₃/H₂SO₄H₂SO₄5°C83% chemicalbook.com

Advanced Synthetic Techniques in the Preparation of this compound

The preparation of this compound benefits significantly from contemporary advances in synthetic methodology. These techniques aim to overcome the limitations of classical batch processing, such as poor heat transfer, safety concerns with energetic intermediates, and challenges in achieving high selectivity.

Continuous flow chemistry, or microreactor technology, offers a paradigm shift from traditional batch synthesis. By performing reactions in a continuously flowing stream through a network of tubes or channels, this technology provides superior control over reaction parameters.

The synthesis of related compounds, such as m-nitrothioanisole, has been successfully demonstrated in flow systems, highlighting the potential for this approach. researchgate.netacs.org A key advantage is the enhanced safety when handling potentially energetic materials like nitrated aromatic compounds and the unstable diazonium salt intermediates that could be used in its synthesis. researchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, mitigating the risk of thermal runaways in exothermic reactions like nitration or nucleophilic aromatic substitution (SNAr). uc.pt

A hypothetical flow synthesis of this compound could involve the reaction of a precursor, such as 1,3-difluoro-4-nitrobenzene, with a sulfur source like sodium thiomethoxide. In a flow reactor, the reactants can be mixed rapidly and heated to the precise temperature required for the reaction, with residence times often reduced to mere minutes or even seconds. researchgate.net This precise control minimizes the formation of side products, leading to higher purity and yield. acs.org

ParameterConventional Batch Synthesis (Hypothetical)Flow Chemistry Protocol (Hypothetical)Advantage of Flow Chemistry
Reaction Time Several hours (e.g., 4-20 h) scielo.brMinutes to seconds researchgate.netIncreased throughput, reduced energy consumption.
Temperature Control Prone to hotspots, difficult to controlPrecise and uniform temperature profileEnhanced safety, improved selectivity, fewer byproducts.
Safety Accumulation of large quantities of hazardous reagents/intermediatesSmall reaction volume at any given time researchgate.netMinimized risk of explosion or thermal runaway.
Scalability Difficult, requires re-optimization"Scaling out" by running multiple reactors in parallelSeamless transition from lab-scale to production.
Mixing Diffusion-limited, can be inefficientRapid and efficient mixingHigher reaction rates and yields.

This interactive table compares hypothetical synthesis parameters, drawing on principles from related preparations.

The formation of the thioether (C–S) bond is the key step in the synthesis of this compound. While the electron-withdrawing nitro and fluoro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making a non-catalytic reaction with a thiolate feasible, catalytic methods can offer milder conditions and broader substrate scope. acsgcipr.org

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for C–S bond formation. thieme-connect.deresearchgate.net Catalysts based on palladium, nickel, or copper can couple aryl halides or triflates with thiols or their salts. researchgate.net For a substrate like this compound, a precursor such as 1-bromo-2,6-difluoro-4-nitrobenzene could be coupled with a methylthiol source using a suitable catalyst system. The choice of metal and, crucially, the ligand is vital for achieving high efficiency. thieme-connect.de

Alternatively, Brønsted or Lewis acid catalysis can be employed to facilitate thioetherification, particularly in dehydrative methods that couple thiols directly with alcohols. nih.gov While less directly applicable to the primary synthesis of this compound from a halogenated precursor, these catalytic principles are central to modern organic synthesis. In some SNAr reactions, phase-transfer catalysts can be used to enhance the reaction rate between a solid or aqueous nucleophile and an organic substrate.

Catalytic SystemPrecursor ExampleReaction TypeGeneral Advantages
Palladium/Ligand 1-Bromo-2,6-difluoro-4-nitrobenzeneCross-CouplingHigh efficiency, broad substrate scope, low catalyst loadings possible. thieme-connect.de
Copper/Ligand 1-Iodo-2,6-difluoro-4-nitrobenzeneCross-CouplingLower cost and toxicity compared to palladium. researchgate.net
Nickel/Ligand 1-Chloro-2,6-difluoro-4-nitrobenzeneCross-CouplingEffective for less reactive but more available chloro-aromatics. researchgate.net
Phase-Transfer Catalyst 1,3-Difluoro-4-nitrobenzene + NaSMeSNArEnhances reaction between different phases, avoids harsh solvents.

This interactive table summarizes potential catalytic systems for the key thioether formation step.

Green chemistry provides a framework for designing chemical processes that minimize environmental impact and improve safety. msu.edu The synthesis of this compound can be evaluated and optimized using these principles.

Waste Prevention: It is preferable to prevent waste than to treat it afterward. jetir.org Optimizing reactions to achieve high yields and selectivity, as is possible with flow chemistry, directly addresses this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org An SNAr reaction on 1,3-difluoro-4-nitrobenzene with sodium thiomethoxide, where one fluorine atom is substituted, has a better atom economy than a route involving protection/deprotection steps.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acsgcipr.org As discussed previously, using catalytic amounts of a transition metal is preferable to using stoichiometric activating reagents, which would generate significant waste.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov Research into oxidative coupling reactions has shown that greener solvents like acetonitrile (B52724) can replace more hazardous ones like benzene (B151609) or dichloromethane, sometimes with improved results and shorter reaction times. scielo.br

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Flow reactors, which can be heated rapidly and precisely, and microwave-assisted synthesis are often more energy-efficient than traditional refluxing in large batch reactors for extended periods. nih.gov

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention High-selectivity reactions (e.g., via flow chemistry) minimize byproduct formation. jetir.org
Atom Economy Favoring substitution or addition reactions over those using protecting groups. greenchemistry-toolkit.org
Catalysis Employing catalytic cross-coupling instead of stoichiometric reagents. acsgcipr.org
Safer Solvents Replacing chlorinated solvents or benzene with alternatives like acetonitrile or ionic liquids. scielo.br
Energy Efficiency Using flow chemistry or microwave heating to reduce reaction times and energy input. researchgate.net

This interactive table outlines the application of key green chemistry principles to the synthesis of the target compound.

Mechanistic Investigations and Reactivity Studies of 2,6 Difluoro 4 Nitrothioanisole

Elucidation of Reaction Pathways

The reactivity of 2,6-Difluoro-4-nitrothioanisole is dictated by the interplay of its three distinct substituents on the benzene (B151609) ring: two fluoro groups, a nitro group, and a thioether group. These groups influence the electron distribution and steric environment of the aromatic ring, thereby governing its reaction pathways.

Substituent Effects on Aromatic Reactivity (Nitro, Fluoro, Thioether)

The substituents on the benzene ring of this compound have a profound impact on its chemical reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic substitution. minia.edu.eglibretexts.org This deactivation is a consequence of both its inductive effect and its resonance effect, which pull electron density from the ring. libretexts.org Conversely, the fluoro groups (-F) are also deactivating due to their strong inductive electron-withdrawing nature, which outweighs their weaker electron-donating resonance effect. libretexts.org

The thioether group (-SCH₃) is generally considered to be a weak activating group and an ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.com However, in the context of this compound, the combined deactivating effects of the two ortho-fluoro groups and the para-nitro group dominate, rendering the ring highly electron-deficient. This high degree of electron deficiency makes the compound particularly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the leaving groups on the ring, most likely a fluoro group, activated by the para-nitro group. The presence of two fluoro atoms ortho to the thioether group can also introduce steric hindrance, potentially influencing the regioselectivity of reactions. beilstein-journals.org

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitro (-NO₂)Para (4)Strong deactivator (electron-withdrawing)Decreases reactivity towards electrophiles; Activates the ring for nucleophilic substitution
Fluoro (-F)Ortho (2,6)Deactivator (electron-withdrawing)Decreases reactivity towards electrophiles; Activates the ring for nucleophilic substitution
Thioether (-SCH₃)1Weak activator (electron-donating)Directs incoming electrophiles to ortho/para positions (in activated rings)

Thermal and Photochemical Transformations

Photochemical reactions of nitroaromatic compounds are also well-documented. These reactions can involve the reduction of the nitro group, rearrangements, or substitutions, often proceeding through excited triplet states. The specific pathway would be highly dependent on the reaction conditions, including the solvent and the presence of other reactants.

Reductive and Oxidative Reactivity Profiles

The presence of both a reducible nitro group and an oxidizable thioether group on the same molecule presents interesting challenges and opportunities for selective transformations.

The thioether group in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA), or Oxone. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

The electron-withdrawing nature of the substituted aromatic ring would make the sulfur atom less nucleophilic and therefore less reactive towards oxidation compared to an unsubstituted thioanisole (B89551). However, the oxidation is still a feasible and important transformation. Careful control of the reaction stoichiometry is crucial to selectively obtain the sulfoxide, as over-oxidation to the sulfone can readily occur. repec.org The mechanism for the oxidation of a sulfide (B99878) to a sulfone with H₂O₂ in the presence of a catalyst is believed to proceed through an oxygen transfer mechanism. chemicalbook.com

Table of Common Oxidizing Agents for Sulfides:

Oxidizing Agent Product(s) Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Often requires a catalyst; considered a "green" oxidant.
m-Chloroperbenzoic acid (mCPBA) Sulfoxide, Sulfone A common and effective reagent.
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Sulfoxide, Sulfone A versatile and stable oxidant.

The reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of aniline (B41778) derivatives. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as H₂ gas or hydrazine (B178648) hydrate (B1144303). nih.gov However, with halogenated compounds, there is a risk of hydrodehalogenation. The use of hydrazine hydrate with Pd/C has been shown to be effective for the selective reduction of halogenated nitroarenes. nih.gov Other methods include the use of metals in acidic media (e.g., Sn, Fe, Zn) or metal salts like tin(II) chloride (SnCl₂). ontosight.ai

The reduction pathway is believed to proceed through several intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (B1172632) group (NHOH) before finally yielding the amine (NH₂) group. The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates.

Investigation of Intermolecular and Intramolecular Interactions

The molecular structure of this compound allows for a variety of intermolecular and intramolecular interactions that can influence its physical properties and crystal packing. The highly polarized nitro group is a strong candidate for forming intermolecular interactions. Recent studies have highlighted the importance of so-called "π-hole interactions," where the electropositive nitrogen atom of the nitro group interacts with lone pairs of electrons from other atoms, such as oxygen or sulfur. nih.govnih.gov These interactions can have energies of around -5 kcal/mol and are significant in ligand-protein binding. nih.govnih.gov

In the solid state, one could expect C-H···O hydrogen bonds involving the methyl group or aromatic C-H bonds and the oxygen atoms of the nitro group. nih.gov Furthermore, interactions involving the fluorine atoms, such as C-H···F or F···S contacts, may also play a role in the crystal packing. The crystal structures of related halogenated and nitrated aromatic compounds show complex networks of such weak interactions. nih.gov

Intramolecularly, there could be repulsive interactions between the lone pairs of the ortho-fluoro substituents and the sulfur atom of the thioether group, which could influence the preferred conformation of the -SCH₃ group. The nitro group is likely to be twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent C-H bonds, a common feature in nitrobenzene (B124822) derivatives. nih.gov

Stereochemical Outcomes in Derivative Synthesis

The stereochemistry of derivatives synthesized from this compound is a critical aspect that influences their potential applications in various fields of chemical research, including asymmetric catalysis and materials science. The inherent structural features of this compound, namely the presence of a sulfur atom and an electron-deficient aromatic ring, offer several avenues for the introduction of chirality. However, it is important to note that while the principles of stereoselective synthesis can be applied, specific research detailing the stereochemical outcomes for derivatives of this particular compound is not extensively documented in publicly available literature. The following discussion is therefore based on established principles of stereoselective reactions applied to analogous structures.

The primary routes to generating chiral derivatives from this compound would involve either the creation of a stereocenter at the sulfur atom or the introduction of a chiral center in a substituent attached to the aromatic ring or the sulfur atom.

One of the most direct methods to introduce chirality into the molecule is through the oxidation of the thioether group to a sulfoxide. The resulting sulfoxide would have a stereogenic sulfur atom, leading to the formation of two enantiomers. The stereochemical outcome of this oxidation is highly dependent on the choice of oxidizing agent and reaction conditions. The use of achiral oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would typically result in a racemic mixture of the (R)- and (S)-sulfoxides.

To achieve a stereoselective oxidation, a chiral oxidizing agent or a catalytic system employing a chiral ligand is necessary. For instance, modified Sharpless asymmetric epoxidation conditions, using a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide, have been successfully applied to the asymmetric oxidation of various sulfides. The expected outcome would be the preferential formation of one enantiomer over the other, quantified by the enantiomeric excess (ee). The steric and electronic properties of the this compound, particularly the electron-withdrawing nitro group and the ortho-fluorine atoms, would influence the approach of the oxidant to the sulfur atom, thus affecting the degree of stereoselectivity.

Another potential pathway to chiral derivatives involves the nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms with a chiral nucleophile. The prochiral nature of the this compound molecule means that the two fluorine atoms are enantiotopic. A reaction with a chiral, non-racemic nucleophile could, in principle, lead to a diastereoselective synthesis, where the two resulting diastereomers are formed in unequal amounts. The stereochemical outcome would be dictated by the steric interactions between the incoming chiral nucleophile and the substituents on the aromatic ring.

Furthermore, if a functional group is introduced onto the molecule, for example, by modifying the nitro group or by further substitution on the ring, this new group could serve as a handle for subsequent stereoselective transformations. For instance, reduction of the nitro group to an amine, followed by reaction with a chiral auxiliary, could introduce a stereocenter that directs subsequent reactions on the molecule in a diastereoselective manner.

The following table illustrates the potential stereoisomeric products from a hypothetical stereoselective oxidation of this compound to its corresponding sulfoxide.

Starting MaterialReaction TypeChiral InfluencePotential ProductsStereochemical RelationshipExpected Outcome
This compoundSulfide OxidationAchiral Oxidant (e.g., H₂O₂)(R)-2,6-Difluoro-4-nitrophenyl methyl sulfoxide and (S)-2,6-Difluoro-4-nitrophenyl methyl sulfoxideEnantiomersRacemic mixture (1:1 ratio)
This compoundSulfide OxidationChiral Catalyst (e.g., Ti(O-i-Pr)₄ / (+)-DET)(R)-2,6-Difluoro-4-nitrophenyl methyl sulfoxide and (S)-2,6-Difluoro-4-nitrophenyl methyl sulfoxideEnantiomersEnantiomerically enriched mixture (>1:1 ratio)

Advanced Spectroscopic Characterization Methodologies for 2,6 Difluoro 4 Nitrothioanisole and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 2,6-Difluoro-4-nitrothioanisole, offering detailed insights into the atomic arrangement and electronic environment of the molecule.

¹H, ¹³C, ¹⁹F NMR for Structural Assignments

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, the aromatic protons and the methyl protons of the thioanisole (B89551) group will exhibit characteristic chemical shifts and coupling patterns. The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the fluorine atoms, as well as the sulfur-linked methyl group. For instance, in a related compound, 2-fluoro-4-nitrotoluene, the carbon atoms exhibit distinct shifts based on their proximity to the various functional groups.

¹⁹F NMR is particularly valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. huji.ac.ilwikipedia.org The spectrum of this compound will show a single resonance for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment. huji.ac.il Coupling between the fluorine atoms and adjacent protons can also be observed. The natural abundance of ¹⁹F is 100%, and it has a high gyromagnetic ratio, making it a highly responsive nucleus for NMR measurements. wikipedia.orgaiinmr.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~2.6 s -SCH₃
¹H ~8.1 t Aromatic H
¹³C ~15 q -SCH₃
¹³C ~112 t C3, C5
¹³C ~145 s C4
¹³C ~150 t C1
¹³C ~160 d C2, C6

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and its intermediates by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For an intermediate like 1,3-difluorobenzene, COSY would show correlations between adjacent aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu In this compound, this would definitively link the methyl protons to the methyl carbon and the aromatic protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei. youtube.com For this compound, NOESY could show correlations between the methyl protons and the fluorine atoms at positions 2 and 6, confirming their close spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is highly effective for identifying the characteristic vibrational modes of the functional groups within this compound. The presence of a nitro group (NO₂) is readily confirmed by its strong and distinct asymmetric and symmetric stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-F stretching vibrations will also produce strong absorptions in the fingerprint region of the spectrum. The C-S stretching vibration of the thioether group generally gives rise to a weaker absorption.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
NO₂ Asymmetric Stretch 1550-1475 Strong
NO₂ Symmetric Stretch 1360-1290 Strong
C-F Stretch 1300-1100 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
C-S Stretch 800-600 Weak-Medium
C-H (aromatic) Stretch 3100-3000 Medium

Raman Spectroscopy for Molecular Vibrations and On-line Monitoring

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly well-suited for monitoring chemical reactions in real-time. aiche.org The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretch of the nitro group and the ring-breathing modes of the aromatic ring are expected to be prominent in the Raman spectrum.

A significant advantage of Raman spectroscopy is its potential for on-line monitoring of the synthesis of this compound. pnl.govamericanpharmaceuticalreview.com By immersing a fiber-optic probe into the reaction vessel, the progress of the reaction can be tracked by observing the disappearance of reactant signals and the appearance of product signals in real-time. nih.gov This allows for precise control over reaction conditions and endpoints, leading to improved yield and purity. For instance, the nitration step could be monitored by following the characteristic Raman bands of the nitro group. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the nitro group (NO₂), the methyl group (CH₃), or the entire thiomethyl group (SCH₃). Analysis of these fragments helps to piece together the structure of the parent molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can then be used to deduce a unique elemental composition.

For a hypothetical analysis of this compound (C₇H₅F₂NO₂S), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S). This calculated exact mass would then be compared to the experimentally measured exact mass from the HRMS instrument. A close match between the theoretical and experimental values would provide strong evidence for the compound's elemental formula. Techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are commonly employed to achieve such high resolution. youtube.com

Fragmentation Pattern Analysis for Structural Elucidation

In conjunction with exact mass determination, the analysis of fragmentation patterns in mass spectrometry provides invaluable information for elucidating the chemical structure of a molecule. In tandem mass spectrometry (MS/MS), precursor ions of the target compound are isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, one would expect to observe characteristic fragmentation pathways. For instance, the loss of the nitro group (NO₂) or the methyl group (CH₃) from the parent ion would be anticipated. Cleavage of the C-S bond could lead to fragments corresponding to the nitrophenyl group and the thiomethyl group. The presence of two fluorine atoms would also influence the fragmentation, and the isotopic pattern of sulfur could further aid in identifying sulfur-containing fragments. Analyzing these specific losses and the m/z values of the resulting fragment ions would allow researchers to confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are characteristic of a compound's electronic structure. nih.govnih.gov

For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorptions due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the nitro group and the sulfur atom's lone pairs. The presence of the nitro group, a strong chromophore, would likely result in significant absorption in the UV region. The specific λmax values would be influenced by the electronic effects of the fluorine and thiomethyl substituents on the aromatic system. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

If a suitable single crystal of this compound could be grown, XRD analysis would reveal the precise geometry of the benzene ring, the orientation of the nitro and thiomethyl groups relative to the ring, and the C-F, C-N, C-S, and S-C bond lengths and angles. mdpi.com Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment.

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 4 Nitrothioanisole

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are essential for determining the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of organic molecules.

A DFT study of 2,6-Difluoro-4-nitrothioanisole would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. A functional such as B3LYP or ωB97XD, combined with a basis set like 6-311+G(d,p), would likely be employed to accurately account for electron correlation and polarization. researchgate.net The optimization would yield precise predictions of bond lengths, bond angles, and dihedral angles.

Following optimization, analysis of the electronic structure would provide critical insights. Key parameters that would be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation potential. researchgate.net

Electron Density and Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitro group and fluorine atoms are expected to create a significantly electron-deficient aromatic ring, making it susceptible to nucleophilic attack.

Mulliken Partial Charges: These calculations would assign a partial charge to each atom, quantifying the electron-withdrawing effects of the nitro and fluoro substituents and the nature of the thioanisole (B89551) group. mdpi.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311+G(d,p))
ParameterPredicted ValueParameterPredicted Value
C-S Bond Length~1.78 ÅC-F Bond Length~1.35 Å
C-N Bond Length~1.48 ÅN-O Bond Length~1.23 Å
C-S-C Bond Angle~101.5°O-N-O Bond Angle~124.0°

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic calculations.

These methods would be used to:

Calculate Accurate Energies: Determine a highly accurate total electronic energy, ionization potential, and electron affinity. researchgate.net

Validate DFT Results: High-level ab initio single-point energy calculations on the DFT-optimized geometry can be used to benchmark the accuracy of the chosen functional.

Predict Thermochemical Properties: Calculation of vibrational frequencies at this level of theory allows for the prediction of thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal:

Conformational Flexibility: The primary focus would be the rotation around the C-S bond of the thiomethyl group and the C-N bond of the nitro group. MD simulations would show the preferred dihedral angles and the energy barriers between different conformations.

Solvent Effects: Simulating the molecule in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would illustrate how intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions) influence its conformation and stability. researchgate.net

Intermolecular Interactions: In a simulation with multiple molecules, MD can predict how they interact and pack together, providing insight into potential crystal structures and bulk properties.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various types of spectra, which are invaluable for identifying and characterizing a molecule.

Infrared (IR) Spectroscopy: DFT frequency calculations directly predict the vibrational modes of the molecule. The resulting theoretical IR spectrum, showing the frequencies and intensities of vibrational bands (e.g., C-F stretch, N-O symmetric and asymmetric stretches, C-S stretch), can be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are routinely used to predict ¹³C and ¹H chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them excellent for confirming the connectivity and conformation of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This would provide information on the electronic excitations, such as the n→π* and π→π* transitions involving the nitro group and the aromatic system.

Table 2: Illustrative Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterExpected Value / Range
IR SpectroscopyN-O Asymmetric Stretch1520-1560 cm⁻¹
IR SpectroscopyN-O Symmetric Stretch1340-1370 cm⁻¹
IR SpectroscopyC-F Stretch1200-1280 cm⁻¹
¹³C NMRC-S Carbon~135-145 ppm
¹³C NMRC-NO₂ Carbon~145-155 ppm
TD-DFT (UV-Vis)λ_max (π→π*)~280-320 nm

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for exploring reaction mechanisms, providing insights that are often difficult to obtain experimentally. rsc.orgrsc.org A likely reaction for this compound is nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces one of the fluorine atoms, which are activated by the electron-withdrawing nitro group.

To study the S_NAr mechanism, computational chemists would map the entire reaction energy profile. researchgate.net This involves:

Locating Reactants and Products: The geometries of the starting material (this compound and a nucleophile, e.g., methoxide) and the final product would be optimized.

Identifying the Meisenheimer Complex: The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. Its geometry and energy would be calculated.

Finding the Transition State (TS): The highest point on the energy profile between reactants and the intermediate is the transition state. Sophisticated algorithms are used to locate this first-order saddle point. researchgate.net A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of the C-nucleophile bond and breaking of the C-F bond). mdpi.com The energy of the TS determines the activation energy barrier of the reaction, providing a quantitative measure of the reaction rate.

By calculating the activation barriers for substitution at the C2 and C6 positions, it would be possible to predict the regioselectivity of the reaction.

Energy Profile Determination

The conformational landscape and thermodynamic stability of this compound are of significant interest for understanding its reactivity and interactions. Computational chemistry provides powerful tools to elucidate the molecule's energy profile by identifying stable conformers and the transition states that connect them. This is typically achieved through a combination of molecular mechanics and quantum mechanical calculations.

The initial step in determining the energy profile involves a systematic or stochastic conformational search to identify all possible low-energy structures. For a molecule like this compound, the primary degree of rotational freedom is around the C-S bond, which dictates the orientation of the thiomethyl group relative to the aromatic ring.

Once potential minima are identified, the geometries of these conformers are optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). The choice of functional and basis set is crucial for obtaining reliable results. For instance, a hybrid functional like B3LYP combined with a Pople-style basis set (e.g., 6-311++G(d,p)) is commonly employed for such systems to balance computational cost and accuracy.

The optimized geometries correspond to stationary points on the potential energy surface. To confirm that these are true minima, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable conformer. The relative energies of these conformers, including the zero-point vibrational energy (ZPVE) correction, provide insight into their relative populations at thermal equilibrium, as described by the Boltzmann distribution.

A potential energy surface scan can also be performed by systematically varying the dihedral angle of the C-C-S-C bond and calculating the single-point energy at each step. This allows for the visualization of the energy profile of rotation and the identification of energy barriers between different conformations. The highest points on this profile correspond to the transition states, which can be precisely located and characterized by the presence of a single imaginary frequency in the vibrational analysis.

A hypothetical energy profile for the rotation of the thiomethyl group in this compound is presented below. The planarity of the molecule is a key factor, with the nitro and fluoro substituents influencing the electron distribution and steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
A 2.5
B 90°0.0
C 180°2.5

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (excluding biological activity, focusing on reactivity/selectivity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. wikipedia.org In the context of chemical reactivity and selectivity, QSPR models provide a valuable tool for understanding and predicting the behavior of molecules in chemical reactions without the need for extensive experimental testing. researchgate.net

The fundamental principle of QSPR is that the molecular structure, encoded in a set of numerical descriptors, is correlated with a specific property of interest. wikipedia.org For predicting reactivity and selectivity, these properties can include reaction rates, equilibrium constants, or the regioselectivity of a reaction.

The development of a robust QSPR model follows several key steps:

Data Set Compilation: A diverse set of molecules with experimentally determined reactivity or selectivity data is collected. This dataset is then typically divided into a training set, used for model development, and a test set, used for external validation of the model's predictive power. mdpi.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors can be categorized as:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Derived from the 2D representation of the molecule, describing connectivity and branching (e.g., Wiener index, molecular connectivity indices).

Geometrical (3D): Based on the 3D structure of the molecule, including molecular surface area and volume.

Quantum Chemical: Calculated using quantum mechanical methods, these descriptors provide insights into the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Feature Selection and Model Building: From the large pool of calculated descriptors, a subset that is most relevant to the property being predicted is selected. This is often achieved using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). The goal is to build a mathematical equation that relates the selected descriptors to the observed property. researchgate.net

Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive ability. researchgate.net Internal validation techniques include cross-validation (e.g., leave-one-out or k-fold cross-validation). mdpi.com External validation is performed by using the model to predict the properties of the molecules in the test set, which were not used in the model's development. mdpi.com The quality of the model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). mdpi.com

For a substituted nitroaromatic compound like this compound, a QSPR model could be developed to predict its reactivity in, for example, nucleophilic aromatic substitution reactions. Descriptors such as the LUMO energy (indicating susceptibility to nucleophilic attack), the partial charge on the carbon atom bearing the leaving group, and steric descriptors related to the ortho-fluoro substituents would likely be important predictors.

Table 2: Example of Descriptors Used in a QSPR Model for Predicting Reactivity

CompoundLUMO Energy (eV)Partial Charge on C4Steric ParameterExperimental Reactivity (log k)
Compound 1 -2.50.151.2-3.5
Compound 2 -2.80.181.5-3.1
Compound 3 -2.30.121.1-3.9
This compound -2.90.201.8-2.8

Synthesis and Exploration of Derivatives and Analogues of 2,6 Difluoro 4 Nitrothioanisole

Design Principles for Modulating Reactivity and Electronic Properties

The chemical behavior of 2,6-difluoro-4-nitrothioanisole is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The reactivity of the aryl ring is significantly enhanced by the cumulative electron-withdrawing effects of the two fluorine atoms and the para-nitro group. These substituents deplete the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

Key design principles for modulating the molecule's properties include:

Activation by Electron-Withdrawing Groups: The nitro group, positioned para to the thioether and ortho to the fluorine atoms, strongly activates the ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged Meisenheimer complex intermediate through resonance delocalization onto the nitro group. For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org

The Role of Fluorine as a Leaving Group: In SNAr reactions, fluoride (B91410) is an excellent leaving group. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com This effect means that one or both fluorine atoms in this compound can be displaced by suitable nucleophiles.

Modulation of Molecular Orbitals: The introduction of fluorine substituents also serves to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the aromatic ring, which can influence its reactivity and photophysical properties. ossila.com

By strategically selecting nucleophiles and reaction conditions, the electronic properties and reactivity of the this compound core can be finely tuned to generate a diverse array of derivatives.

Functionalization Strategies at Aromatic Ring Positions

Functionalization of the this compound ring predominantly relies on nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The high degree of activation provided by the nitro group facilitates these reactions.

Common functionalization strategies include:

Displacement of Fluorine: The fluorine atoms at the 2- and 6-positions are prone to substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups. For instance, similar difluoro-nitro-aromatic systems readily react with amines, alcohols, and thiols. nih.gov The reaction of 2,4-difluoronitrobenzene (B147775) with morpholine (B109124) is a well-documented example of this type of transformation. sigmaaldrich.com

Sequential Substitution: In highly activated systems like dinitro-difluorobenzenes, sequential substitutions are possible, allowing for the controlled, stepwise introduction of different nucleophiles. nih.gov This suggests that this compound could be functionalized first at one fluorine position and then, under potentially more forcing conditions, at the second.

Introduction of Coupling Handles: While direct C-H functionalization is challenging on such an electron-poor ring, it is possible to introduce a substituent that can act as a handle for cross-coupling reactions. For example, in the related compound 4-bromo-2,6-difluoroaniline (B33399), the bromine atom serves as a site for palladium-catalyzed coupling reactions, enabling the construction of larger, more complex molecules. ossila.com A similar strategy could be envisioned for derivatives of this compound.

ReactantNucleophileProduct TypeReference Example
2,4-DifluoronitrobenzeneMorpholineAmine-substituted derivative sigmaaldrich.com
4,5-Difluoro-1,2-dinitrobenzeneCatecholBenzodioxin derivative nih.gov
4,5-Difluoro-1,2-dinitrobenzeneToluene-3,4-dithiolDithiin derivative nih.gov
4-Bromo-2,6-difluoroaniline(Used in)Pd-catalyzed cross-coupling ossila.com

Modifications of the Thioether Linkage (e.g., Replacement with Sulfoxide (B87167)/Sulfone, Alkyl Chain Variations)

The thioether group (-SMe) is a key site for structural modification, offering a route to derivatives with altered polarity, solubility, and hydrogen bonding capabilities.

Oxidation to Sulfoxide and Sulfone: The sulfur atom of the thioether can be readily oxidized to form the corresponding sulfoxide (-SO-Me) and sulfone (-SO₂-Me). This transformation significantly impacts the electronic nature of the substituent, making it more electron-withdrawing and increasing its polarity.

Selective Oxidation: A variety of methods exist for the oxidation of thioethers. Selective oxidation to the sulfoxide can be achieved using controlled amounts of oxidants. Reagents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, are commonly used. researchgate.netresearchgate.net Electrochemical methods also provide a high degree of selectivity. rsc.org For instance, an electroenzymatic cascade system has been developed for the highly selective oxidation of thioanisole (B89551) to its sulfoxide. rsc.org

Full Oxidation to Sulfone: Stronger oxidizing conditions or a higher stoichiometry of the oxidant will lead to the formation of the sulfone. organic-chemistry.org A mixture of urea-hydrogen peroxide and phthalic anhydride (B1165640) has been shown to be effective for the metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org The choice of solvent and temperature can also be used to switch the selectivity between the sulfoxide and sulfone. researchgate.net

Starting MaterialOxidant/ConditionsMajor ProductKey FeatureReference
ThioetherH₂O₂ / Sc(OTf)₃SulfoxideCatalytic, high yield, minimum over-oxidation organic-chemistry.org
ThioetherUrea-H₂O₂ / Phthalic AnhydrideSulfoneMetal-free, environmentally benign organic-chemistry.org
ThioetherElectro-oxidationSulfoxide or SulfoneSelectivity controlled by applied potential rsc.org
ThioetherO₂/AirSulfoxide or SulfoneSelectivity controlled by temperature researchgate.net
ThioetherOxone®SulfoxideOne-pot, green conditions nih.gov

Alkyl Chain Variations: The methyl group of the thioanisole can be replaced with other alkyl or functionalized alkyl groups. This is typically achieved by using different thiolates in the initial synthesis. The parent compound is likely synthesized via the reaction of a 2,6-difluoro-4-nitro-halobenzene with sodium thiomethoxide (NaSMe). By substituting sodium thiomethoxide with other sodium thiolates (e.g., sodium thioethoxide, NaSEt), a variety of analogues with different alkyl chains on the sulfur atom can be prepared. This allows for the modulation of steric bulk and lipophilicity.

Exploration of Related Aromatic Systems (e.g., other difluoro-nitro-aryl systems)

The chemical principles derived from this compound are applicable to a broader class of difluoro-nitro-aryl systems. Research into these related compounds provides valuable insights into the synthesis and reactivity of this structural motif. Examples of such systems that have been synthesized and studied include:

2,4-Difluoro-1-nitrobenzene: A commonly used building block in organic synthesis. It undergoes nucleophilic aromatic substitution and can be sulfonated. sigmaaldrich.comambeed.com

1,2-Difluoro-4,5-dinitrobenzene: A highly activated system used in the synthesis of heterocyclic structures like phenoxathiines through sequential SNAr reactions. nih.govnih.gov

2,6-Difluoro-4-nitroaniline: An analogue where the thioether is replaced by an amino group. aksci.com

4-Bromo-2,6-difluoroaniline: A versatile intermediate that combines the reactivity of the aniline (B41778) group with a bromine handle for cross-coupling reactions and fluorine atoms for potential nucleophilic substitution. ossila.com

Other Isomers and Derivatives: A range of other isomers and derivatives, such as 1,2-difluoro-4-nitrobenzene, 2,4-difluoro-3-methyl-1,5-dinitrobenzene, and 2,6-difluoro-3-nitrobenzaldehyde, have also been reported, each offering unique reactivity patterns based on the specific arrangement of the activating and directing groups. nih.govnih.govbldpharm.com

The study of these related compounds expands the synthetic toolbox available for creating functional molecules based on the difluoro-nitro-aryl core.

Synthesis of Heterocyclic Analogues Bearing Similar Fluorine and Nitro Motifs

The reactive nature of the difluoro-nitro-aryl scaffold makes it an excellent starting point for the synthesis of complex heterocyclic structures. The nitro group itself can also be a key component in cyclization reactions.

Potential Research Applications of 2,6 Difluoro 4 Nitrothioanisole in Advanced Chemical Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the aromatic ring of 2,6-difluoro-4-nitrothioanisole makes it an attractive starting material for the synthesis of more complex molecular architectures. The presence of the nitro group strongly activates the fluorine atoms towards nucleophilic displacement, a well-established principle in aromatic chemistry.

The activated nature of the carbon-fluorine bonds in this compound facilitates their substitution by a variety of nucleophiles, leading to the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This reactivity is central to its utility as a synthetic intermediate.

C-C Bond Formation: The reaction of this compound with carbon nucleophiles, such as organometallic reagents or enolates, can lead to the formation of new C-C bonds. For instance, in the presence of a suitable catalyst, Grignard reagents or organolithium compounds could displace one or both fluorine atoms to introduce alkyl or aryl substituents.

C-N Bond Formation: The fluorine atoms are susceptible to displacement by nitrogen nucleophiles like primary and secondary amines. This reaction, a form of nucleophilic aromatic substitution (SNA_r), would yield substituted N-aryl amines. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a route to a diverse range of nitrogen-containing compounds.

C-O Bond Formation: Similarly, oxygen nucleophiles such as alcohols and phenols can react with this compound to form aryl ethers. The presence of the electron-withdrawing nitro group is crucial for activating the ring for this type of transformation, which is often challenging with unactivated aryl halides.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileBond FormedPotential Product Class
R-MgX (Grignard)C-CAlkyl/Aryl-substituted nitrothioanisoles
R₂NH (Amine)C-NN,N-Disubstituted-aminonitrothioanisoles
R-OH (Alcohol)C-OAlkoxy-substituted nitrothioanisoles

Beyond direct substitution reactions, this compound can serve as a precursor to a variety of advanced organic intermediates. The nitro group can be readily reduced to an amino group, which can then participate in a wide range of subsequent transformations. For example, the resulting 2,6-difluoro-4-aminothioanisole could be diazotized and converted to a variety of other functional groups. Furthermore, the thiomethyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which would further modify the electronic properties and reactivity of the aromatic ring. A related compound, 4-bromo-2,6-difluoroaniline (B33399), is known to be a versatile building block, and it is reasonable to expect that the thioanisole (B89551) analogue would exhibit similar utility. ossila.com

Ligand Design in Catalysis (Hypothetical, if applicable to its structural features)

The structural features of this compound suggest its potential, following suitable modification, as a ligand in transition metal catalysis. The sulfur atom of the thiomethyl group possesses a lone pair of electrons that could coordinate to a metal center. By incorporating other donor atoms through substitution reactions at the fluorine positions, multidentate ligands could be synthesized. For example, reaction with an amino-alcohol could introduce both nitrogen and oxygen donors, creating a pincer-type ligand framework. The electronic properties of such a ligand could be fine-tuned by the substituents on the aromatic ring, potentially influencing the catalytic activity and selectivity of the metal complex. While direct applications of this compound as a ligand are not yet reported, the principles of ligand design support this as a promising area of investigation.

Material Science Precursors (e.g., for fluorinated polymers or electronic materials)

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. For instance, polycondensation reactions involving the displacement of the fluorine atoms with difunctional nucleophiles could lead to the formation of new polymer backbones. The presence of the thioether and nitro groups would impart specific functionalities to the resulting polymer, potentially leading to materials with interesting optical or electronic properties. The synthesis of conjugated quasiplanar triarylamines from the related 4-bromo-2,6-difluoroaniline for use in perovskite solar cells and OLEDs highlights the potential of such fluorinated building blocks in electronic materials. ossila.com

Probing Reaction Mechanisms in Model Systems

The well-defined structure of this compound makes it a suitable model system for studying the mechanisms of various chemical reactions. The influence of the thiomethyl group on the rate and regioselectivity of nucleophilic aromatic substitution can be systematically investigated. For example, comparing its reactivity with that of 2,6-difluoro-4-nitroanisole (B1349410) sigmaaldrich.com or 2,6-difluoro-4-nitrophenol (B1297671) sigmaaldrich.comsynquestlabs.com would provide valuable insights into the role of the sulfur atom in modulating the electronic properties of the aromatic ring. Such studies can contribute to a deeper understanding of reaction kinetics, transition state energies, and the interplay of electronic and steric effects in aromatic substitution reactions.

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-nitrothioanisole in laboratory settings?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized difluorothioanisole precursor. For example, 2,6-difluorothioanisole can undergo electrophilic aromatic nitration using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to achieve regioselective para-substitution. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro product. Structural analogs like 2,6-Difluoro-4-iodoanisole (CAS 886762-68-1) suggest similar regiochemical outcomes due to the directing effects of fluorine and methoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Expect deshielded aromatic protons adjacent to electron-withdrawing nitro and fluorine groups. For example, in CDCl₃, the meta-fluorine protons may appear as doublets of doublets (δ 7.2–7.8 ppm) due to coupling with fluorine (²J~8–12 Hz) and adjacent protons.
  • IR Spectroscopy : Strong absorbance bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and C-F (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : A molecular ion peak [M]⁺ at m/z ~215 (calculated for C₇H₅F₂NO₂S) with fragmentation patterns reflecting loss of NO₂ (m/z ~169) or SCH₃ (m/z ~154) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative conditions. Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Degradation products (e.g., nitroso derivatives or sulfoxides) can be monitored via periodic HPLC-UV analysis (C18 column, λ=254 nm). Safety protocols for nitroaromatics, such as avoiding contact with reducing agents, should be followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across different solvent systems?

  • Methodological Answer : Solvent-induced shifts arise from polarity and hydrogen-bonding effects. For example, DMSO-d₆ may downfield-shift aromatic protons by 0.3–0.5 ppm compared to CDCl₃. To reconcile discrepancies:

Q. What mechanistic insights explain the regioselective nitration observed in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is governed by the electron-donating thioanisole group (SCH₃) and electron-withdrawing fluorine substituents. Computational studies (e.g., Fukui function analysis) reveal that the para position to SCH₃ has the highest electron density, favoring nitronium ion attack. Steric effects from ortho-fluorine atoms further direct substitution to the less hindered para site. Kinetic studies under varying acid concentrations can validate this mechanism .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate charge distribution and frontier molecular orbitals (FMOs). The LUMO map will highlight electrophilic sites, typically at positions ortho/para to nitro groups.
  • Transition State Analysis : Use QM/MM methods to model SNAr pathways with nucleophiles (e.g., amines). Activation barriers (ΔG‡) correlate with experimental reaction rates.
  • Solvent Modeling : Include PCM (Polarizable Continuum Model) to account for solvent effects on reactivity. Validation against experimental kinetic data (e.g., Hammett plots) is essential .

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